Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyridazinone ring, a pyridine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester to form the pyridazinone ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling and Protection: The final step involves coupling the pyridazinone-pyridine intermediate with the azetidine derivative, followed by protection of the carboxylate group with a tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for certain steps, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyridazinone ring to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridazinone or pyridine rings, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a therapeutic agent.
Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules and natural product analogs.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridazinone and pyridine rings are known to interact with various enzymes and receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate is unique due to its combination of three distinct ring systems (pyridazinone, pyridine, and azetidine) in a single molecule. This structural complexity provides a versatile platform for chemical modifications and potential biological activities that are not easily achievable with simpler compounds.
Properties
IUPAC Name |
tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-18(2,3)25-17(24)21-10-13(11-21)12-22-16(23)7-6-15(20-22)14-5-4-8-19-9-14/h4-9,13H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTJFXGZHSBTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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